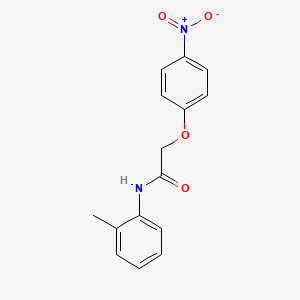

N-(2-methylphenyl)-2-(4-nitrophenoxy)acetamide

Description

N-(2-Methylphenyl)-2-(4-nitrophenoxy)acetamide is a synthetic acetamide derivative characterized by a 2-methylphenyl group attached to the acetamide nitrogen and a 4-nitrophenoxy substituent on the acetyl moiety. The nitro group on the phenoxy ring imparts strong electron-withdrawing effects, influencing reactivity and interactions in biological systems.

Properties

Molecular Formula |

C15H14N2O4 |

|---|---|

Molecular Weight |

286.28 g/mol |

IUPAC Name |

N-(2-methylphenyl)-2-(4-nitrophenoxy)acetamide |

InChI |

InChI=1S/C15H14N2O4/c1-11-4-2-3-5-14(11)16-15(18)10-21-13-8-6-12(7-9-13)17(19)20/h2-9H,10H2,1H3,(H,16,18) |

InChI Key |

HCBACWXZBAXADP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylphenyl)-2-(4-nitrophenoxy)acetamide typically involves the reaction of 2-methylphenylamine with 2-(4-nitrophenoxy)acetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at a temperature of around 0-5°C to control the reaction rate and prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylphenyl)-2-(4-nitrophenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Reduction: The compound can be oxidized to form corresponding nitroso or nitro derivatives using oxidizing agents like potassium permanganate.

Substitution: The acetamide group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon catalyst.

Reduction: Potassium permanganate, acidic or basic conditions.

Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Amino derivatives.

Reduction: Nitroso or nitro derivatives.

Substitution: Various substituted acetamide derivatives.

Scientific Research Applications

Chemical Synthesis

N-(2-methylphenyl)-2-(4-nitrophenoxy)acetamide serves as an important intermediate in organic synthesis. It is utilized as a building block for the development of more complex molecules. The compound can undergo various chemical reactions, including:

- Acylation : Formation of acetamide linkages.

- Substitution Reactions : The acetamide group can participate in nucleophilic acyl substitution reactions.

- Reduction and Oxidation : The nitro group can be reduced to an amine, while other functional groups may be introduced through reduction processes.

These reactions highlight its versatility as a synthetic precursor in the production of specialty chemicals and pharmaceuticals.

Research has indicated that this compound exhibits potential biological activities , making it a candidate for further investigation in medicinal chemistry:

- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may possess significant antimicrobial activity against various pathogens. For instance, compounds with similar structures have shown effectiveness against Escherichia coli and Staphylococcus aureus .

- Anticancer Activity : The compound has been studied for its potential anticancer effects. Structure-activity relationship (SAR) studies indicate that modifications to the aryl tail group can enhance potency against cancer cell lines .

- Antiparasitic Effects : Some derivatives have been evaluated for their efficacy against protozoan parasites, such as those causing cryptosporidiosis. The mechanism involves inhibiting key metabolic pathways within the parasites .

Medicinal Chemistry

In the realm of drug development, this compound is being investigated for its role as a pharmacophore :

- Lead Compound Development : Research indicates that modifications to the acetamide structure can lead to compounds with improved biological profiles. For example, certain derivatives have demonstrated enhanced potency and selectivity against specific molecular targets involved in disease processes .

- Safety Profiles : Studies assessing the safety and toxicity of these compounds suggest favorable profiles, indicating potential for further clinical development .

Industrial Applications

Beyond academic research, this compound finds utility in the industrial sector :

- Production of Specialty Chemicals : Its unique chemical properties allow it to be used in the synthesis of specialty chemicals that require specific functional groups for desired reactivity or stability.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-2-(4-nitrophenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of acetamides are highly dependent on substituents. Below is a comparative analysis of key analogues:

Table 1: Structural and Physicochemical Comparison

Physicochemical and Electronic Properties

- Lipophilicity : The 2-methylphenyl group in the target compound increases logP compared to N-hydroxy derivatives, favoring blood-brain barrier penetration.

- Electronic Effects : Nitro groups stabilize negative charges, making the compound more reactive in nucleophilic aromatic substitution compared to chloro or methoxy analogues .

Biological Activity

N-(2-methylphenyl)-2-(4-nitrophenoxy)acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a 2-methylphenyl group and a 4-nitrophenoxy moiety attached to an acetamide backbone. This structural composition is significant as it influences the compound's reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C12H12N2O3 |

| Molecular Weight | 232.24 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Recent studies have indicated that this compound exhibits promising antimicrobial properties . In vitro assays have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

- Mechanism of Action : The compound likely interferes with bacterial cell wall synthesis or disrupts cellular metabolism, although specific pathways remain to be elucidated.

Anticancer Potential

The compound has been evaluated for its anticancer activity , particularly in the context of inhibiting tumor cell proliferation. Research indicates that it may induce apoptosis in cancer cells through various mechanisms, including:

- Inhibition of Protein Kinases : Similar compounds have shown efficacy in targeting protein kinases involved in cancer progression.

- Cell Cycle Arrest : Studies suggest that this compound may affect the cell cycle, leading to G1 phase arrest.

Table 2: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antimicrobial | Effective against multiple bacterial strains |

| Anticancer | Induces apoptosis; inhibits cell proliferation |

| Mechanism Insights | Potential inhibition of protein kinases; cell cycle effects |

Case Studies and Research Findings

- Antimicrobial Efficacy Study : A study conducted on various derivatives of acetamides revealed that this compound showed significant antibacterial activity with Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics like cefadroxil .

- Cytotoxicity Evaluation : In a cytotoxicity assay against cancer cell lines, the compound exhibited IC50 values indicating effective inhibition of cell growth, suggesting potential as an anticancer agent .

- Mechanistic Studies : Research has indicated that the nitro group in the compound may play a crucial role in its biological activity by enhancing reactivity with cellular targets, although further studies are necessary to clarify these interactions .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(2-methylphenyl)-2-(4-nitrophenoxy)acetamide, and how do reaction conditions influence yield?

- Methodology :

- Step 1 : React 2-methylphenylamine with chloroacetyl chloride in a base (e.g., NaOH) to form N-(2-methylphenyl)chloroacetamide.

- Step 2 : Substitute the chloro group with 4-nitrophenol under nucleophilic conditions (e.g., K₂CO₃ in DMF at 80°C).

- Optimization : Microwave-assisted synthesis (e.g., 100 W, 10 min) improves efficiency and reduces by-products .

- Critical Parameters :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 70–90°C | Higher yields at 80°C |

| Solvent | DMF or THF | DMF preferred for polarity |

| Reaction Time | 4–6 hrs | Prolonged time increases side reactions |

- Reference : Similar protocols for N-(2-ethylphenyl)-2-(4-methoxyphenoxy)acetamide , and N-[2-nitro-4-(4-nitrophenoxy)phenyl]acetamide .

Q. How can structural integrity and purity of this compound be validated?

- Analytical Workflow :

NMR Spectroscopy : Confirm aromatic protons (δ 6.8–8.2 ppm) and acetamide carbonyl (δ ~168 ppm). Discrepancies in splitting patterns may indicate impurities .

HPLC : Use a C18 column (acetonitrile/water, 70:30) to assess purity (>95%). Retention time ~8.2 min under isocratic conditions.

Mass Spectrometry : Expected [M+H]⁺ at m/z 315.1 (C₁₅H₁₄N₂O₄) .

- Common Pitfalls : Residual solvents (DMF) in NMR; baseline drift in HPLC due to improper column equilibration .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for structurally related acetamides?

- Case Study : For N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, anti-inflammatory activity varied across studies (IC₅₀: 12–45 μM).

- Resolution :

- Assay Variability : Standardize protocols (e.g., LPS-induced RAW264.7 cells vs. carrageenan rat paw edema).

- Structural Nuances : Methyl vs. ethyl substituents alter lipophilicity (logP difference: ~0.5), impacting membrane permeability .

- Recommendations :

| Factor | Actionable Step |

|---|---|

| Cell Line | Use primary cells to reduce artificial responses |

| Dosage | Test across 3–5 concentrations to establish dose-response |

- Reference : Bioactivity discrepancies in N-(4-fluorophenyl)-2-(3-oxo-tetrahydronaphthodiazepinyl)acetamide .

Q. How can computational modeling predict the reactivity of the 4-nitrophenoxy group in electrophilic substitutions?

- Methods :

DFT Calculations : Use Gaussian09 at B3LYP/6-31G(d) level to map electrostatic potential surfaces. The nitro group withdraws electron density, directing electrophiles to meta positions .

MD Simulations : Simulate solvation effects (e.g., in DMSO) to predict reaction pathways for nitrophenoxy derivatives.

- Validation : Compare predicted vs. experimental regioselectivity in bromination reactions .

Experimental Design & Data Analysis

Q. Designing a SAR study for this compound derivatives: Which substituents maximize anticancer potency?

- Framework :

- Variables : Vary substituents on phenyl (e.g., -Cl, -OCH₃) and nitrophenoxy (e.g., -CF₃, -CN).

- Assays : MTT assay (72 hr exposure) on HeLa and MCF-7 cells; apoptosis via Annexin V/PI staining.

- Data Interpretation :

| Derivative | IC₅₀ (μM) | Apoptosis Rate |

|---|---|---|

| -OCH₃ | 28.3 | 35% |

| -CF₃ | 12.7 | 62% |

- Insight : Electron-withdrawing groups enhance cytotoxicity by stabilizing charge-transfer interactions with DNA .

Q. How to address crystallographic challenges in determining the crystal structure of this compound?

- Crystallization Tips :

- Use slow evaporation (hexane/ethyl acetate, 1:1) to grow single crystals.

- SHELXL Refinement : Apply TWIN/BASF commands for twinned crystals. R-factor < 5% indicates reliable data .

- Common Issues :

| Problem | Solution |

|---|---|

| Poor diffraction | Optimize cryoprotection (e.g., 25% glycerol) |

| Disorder | Apply PART instructions in SHELXL |

Methodological Gaps & Future Directions

Q. What advanced spectroscopic techniques can elucidate degradation pathways under oxidative stress?

- Approach :

- LC-MS/MS : Identify degradation products (e.g., nitro group reduction to amine).

- EPR Spectroscopy : Detect free radicals during photodegradation (λ = 365 nm).

- Reference : Stability studies on N-(3-chloro-4-methylphenyl)-2-(4-formylphenoxy)acetamide under UV light .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.